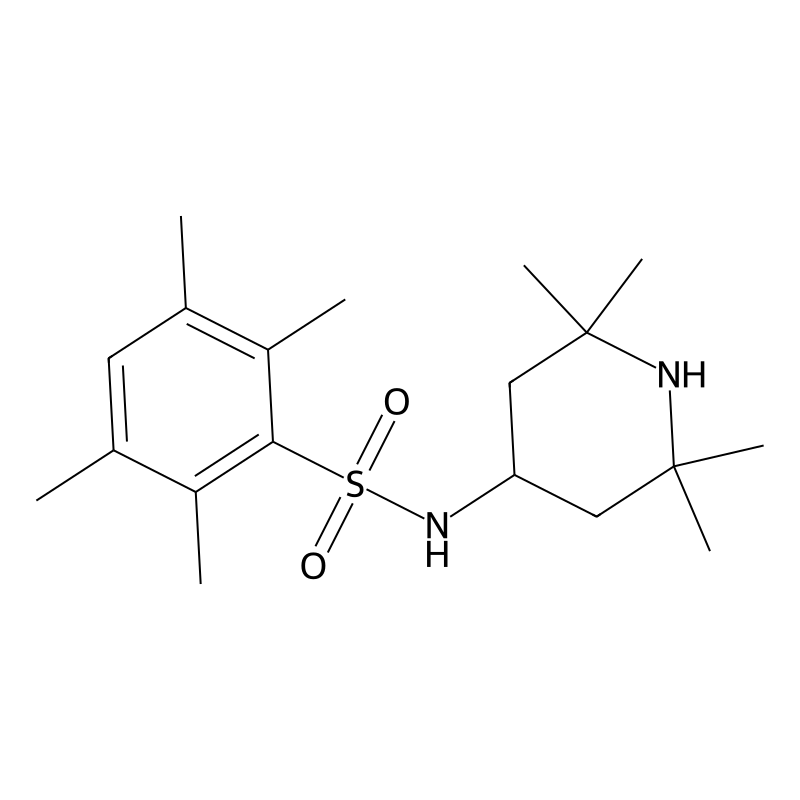

2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound characterized by its complex structure that includes a benzenesulfonamide moiety and a tetramethylpiperidine substituent. The molecular formula is , and it features a sulfonamide functional group which is known for its diverse applications in pharmaceuticals and materials science. The compound exhibits significant steric hindrance due to the presence of multiple methyl groups, which can influence its reactivity and biological interactions.

- Potential for skin and eye irritation.

- May be harmful if inhaled or ingested.

- Standard laboratory safety practices should be followed when handling unknown compounds.

The chemical reactivity of 2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be attributed to the sulfonamide group, which can undergo various transformations such as nucleophilic substitutions and hydrolysis under acidic or basic conditions. The stability of the compound may also allow it to participate in coupling reactions or serve as a ligand in coordination chemistry.

Research has indicated that compounds with similar structures to 2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exhibit various biological activities. These may include antimicrobial properties and potential efficacy against certain cancer cell lines. The tetramethylpiperidine component may contribute to the compound's ability to penetrate biological membranes and interact with cellular targets.

The synthesis of 2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can be achieved through several methods:

- Nucleophilic Substitution: The reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine can yield the desired sulfonamide.

- Coupling Reactions: Utilizing coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) can facilitate the formation of the sulfonamide bond.

- Protective Group Strategies: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites within the molecule.

This compound can find applications in various fields:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.

- Materials Science: Its stability and reactivity may allow it to be used as an additive in polymers or coatings.

- Agriculture: If proven effective against specific pathogens or pests, it could be explored for use in agrochemicals.

Interaction studies are crucial for understanding how 2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide interacts with biological systems. Preliminary studies suggest that it may interact with specific enzymes or receptors within cells. Further investigation using techniques such as molecular docking and binding affinity assays would provide insight into its mechanism of action.

Several compounds share structural similarities with 2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| N,N-Dimethylbenzene sulfonamide | Simple sulfonamide structure | Lacks steric hindrance | |

| 4-Methyl-N-(tetramethylpiperidin-4-yl)benzenesulfonamide | Contains piperidine but fewer methyl groups | Less bulky than the target compound | |

| 1-Piperidinyloxy-4-hydroxy-2,2,6,6-tetramethyl | Exhibits antioxidant properties | Different functional group leading to distinct activity |

The uniqueness of 2,3,5,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide lies in its combination of steric bulk and functional versatility which may enhance its biological activity compared to simpler analogs.